molecular formula C10H17NO3 B2742228 1-[(2R,6S)-2,6-Bis(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2305148-65-4

1-[(2R,6S)-2,6-Bis(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2742228
CAS No.: 2305148-65-4
M. Wt: 199.25
InChI Key: MWHKKJKPHIPRJG-DTORHVGOSA-N
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Description

1-[(2R,6S)-2,6-Bis(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one is a chemical compound with a unique structure that includes a piperidine ring substituted with hydroxymethyl groups and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,6S)-2,6-Bis(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of piperidine derivatives with appropriate aldehydes or ketones under controlled conditions. One common method includes the use of 2,6-lutidine as a starting material, which undergoes biocatalytic conversion to form the desired product . The reaction conditions often involve the use of microbial whole cells as catalysts, providing a more sustainable and efficient synthesis route.

Industrial Production Methods

Industrial production of this compound may involve large-scale biocatalytic processes, leveraging the efficiency and sustainability of microbial catalysts. These methods can achieve high yields and purity, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,6S)-2,6-Bis(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The prop-2-en-1-one moiety can be reduced to form saturated derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, saturated derivatives, and various substituted piperidine compounds.

Scientific Research Applications

1-[(2R,6S)-2,6-Bis(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2R,6S)-2,6-Bis(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(hydroxymethyl)pyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.

    2,6-Lutidine: A precursor in the synthesis of the compound, with similar functional groups but lacking the prop-2-en-1-one moiety.

Uniqueness

1-[(2R,6S)-2,6-Bis(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one is unique due to its combination of a piperidine ring with hydroxymethyl groups and a prop-2-en-1-one moiety. This structure provides distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

IUPAC Name

1-[(2R,6S)-2,6-bis(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-10(14)11-8(6-12)4-3-5-9(11)7-13/h2,8-9,12-13H,1,3-7H2/t8-,9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHKKJKPHIPRJG-DTORHVGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1C(CCCC1CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1[C@H](CCC[C@H]1CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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